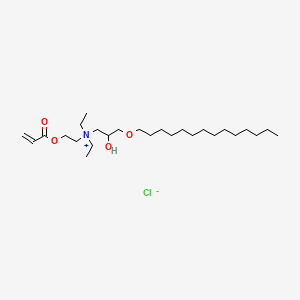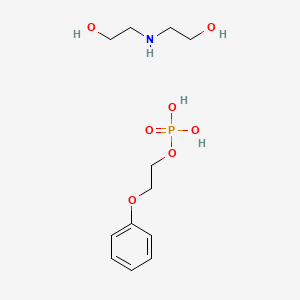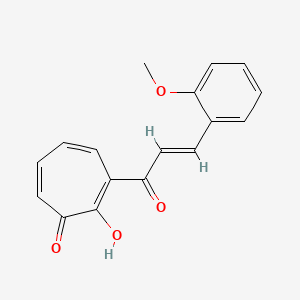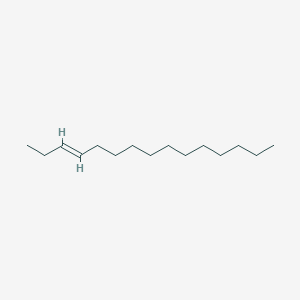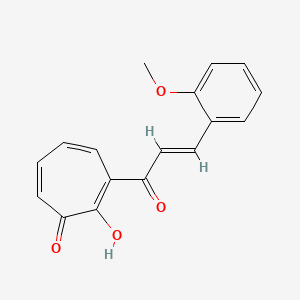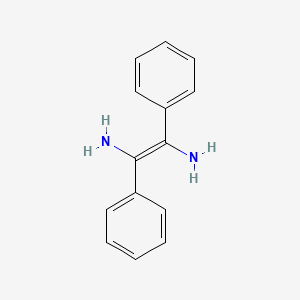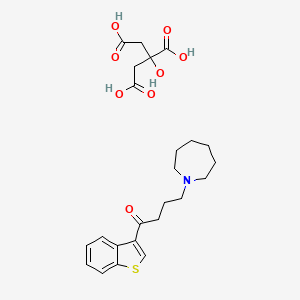
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The unique structure of this compound makes it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine, followed by coupling with 8-amino-1-naphthalenesulfonic acid. The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization. The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is widely used in scientific research due to its ability to form complexes with metal ions. Some of its applications include:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as calcium, magnesium, and zinc.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in the textile industry as a dye and in the manufacturing of colored plastics.
Mécanisme D'action
The mechanism of action of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate primarily involves its ability to form stable complexes with metal ions. The azo group (-N=N-) and the sulfonate group (-SO3H) provide sites for coordination with metal ions, leading to the formation of colored complexes. These complexes can be detected and quantified using spectrophotometric methods, making this compound valuable in analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calconcarboxylic Acid: Another azo dye used in metal ion detection.
Eriochrome Black T: Commonly used in complexometric titrations.
Xylenol Orange: Used as a metal indicator in analytical chemistry.
Uniqueness
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate stands out due to its high sensitivity and specificity for certain metal ions. Its unique structure allows for the formation of highly stable complexes, making it more reliable and accurate in analytical applications compared to some other azo dyes.
Propriétés
Numéro CAS |
83006-59-1 |
|---|---|
Formule moléculaire |
C26H22N4O3S |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
azanium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H19N3O3S.H3N/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);1H3 |
Clé InChI |
GJQRDENWLGOROV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


